molecular formula C22H22NO2P B2839825 N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide CAS No. 129986-67-0

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

Cat. No.: B2839825
CAS No.: 129986-67-0
M. Wt: 363.397
InChI Key: DGBLSOOPDBHHRX-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide: is a chemical compound with the molecular formula C22H22NO2P and a molecular weight of 363.39 g/mol . This compound is known for its application in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions, including the Wittig reaction, which is essential for the synthesis of alkenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with triphenylphosphine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:

N-methoxy-N-methylacetamide+triphenylphosphineThis compound\text{N-methoxy-N-methylacetamide} + \text{triphenylphosphine} \rightarrow \text{this compound} N-methoxy-N-methylacetamide+triphenylphosphine→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Activated manganese dioxide is commonly used as the oxidizing agent.

    Substitution: Organolithium or organomagnesium reagents are used under anhydrous conditions to prevent hydrolysis.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Methyl (triphenylphosphoranylidene)acetate
  • (Carbethoxymethylene)triphenylphosphorane
  • 1-(Triphenylphosphoranylidene)-2-propanone

Uniqueness: N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is unique due to its methoxy and methyl substituents, which enhance its reactivity and selectivity in various chemical reactions. Its ability to act as both an acylating agent and a Wittig reagent makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

N-methoxy-N-methyl-2-(triphenyl-λ5-phosphanylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NO2P/c1-23(25-2)22(24)18-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBLSOOPDBHHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129986-67-0
Record name N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide
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